

Nitration of 4-tert-butyltoluene using mixed acid (HNO₃/H₂SO₄) procedure

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Compound of Interest

Compound Name: 4-Tert-butyl-1-methyl-2-nitrobenzene

Cat. No.: B183555

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Application Notes and Protocols: Nitration of 4-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction critical in synthetic organic chemistry. It serves as a key step in the synthesis of a wide array of important compounds, including pharmaceuticals, agrochemicals, and explosives. The introduction of a nitro group onto an aromatic ring provides a versatile functional handle that can be readily converted into other functionalities, such as amino groups, which are prevalent in biologically active molecules.

This document provides a detailed protocol for the nitration of 4-tert-butyltoluene using a standard mixed acid solution of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this reaction, the electrophile is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of the two acids. The methyl and tert-butyl groups on the aromatic ring are ortho, para-directing. With the para position blocked by the tert-butyl group, the nitration is directed to the positions ortho to the activating methyl group, yielding primarily 4-tert-butyl-2-nitrotoluene. Due to steric hindrance from the bulky tert-butyl group, nitration at the position ortho to it is significantly disfavored.

Experimental Protocol

Materials:

- 4-tert-butyltoluene
- Concentrated Nitric Acid (HNO_3 , ~70%)
- Concentrated Sulfuric Acid (H_2SO_4 , ~98%)
- Ice
- Deionized Water
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Thermometer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

- Standard laboratory glassware

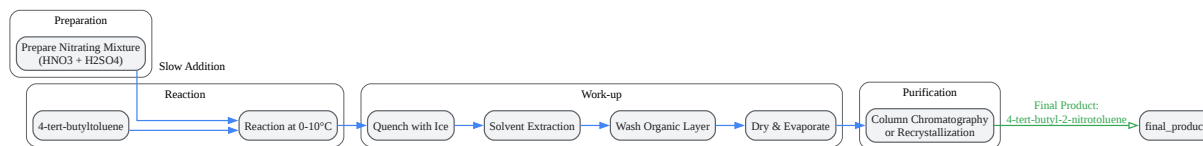
Procedure:

- **Preparation of the Nitrating Mixture:** In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add a calculated volume of concentrated sulfuric acid to a cooled, stirred volume of concentrated nitric acid. The addition should be performed cautiously to control the exothermic reaction and maintain a low temperature.
- **Reaction Setup:** Place the flask containing the 4-tert-butyltoluene in a separate ice bath on a magnetic stirrer. Equip the flask with a dropping funnel and a thermometer.
- **Addition of Nitrating Mixture:** Slowly add the prepared cold nitrating mixture dropwise from the dropping funnel to the stirred 4-tert-butyltoluene. The rate of addition should be carefully controlled to maintain the internal reaction temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Quenching:** Once the reaction is deemed complete, slowly and carefully pour the reaction mixture over a beaker of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product can be purified by techniques such as column chromatography or recrystallization to obtain the pure 4-tert-butyl-2-nitrotoluene.

Data Presentation

Parameter	Value
Reactants	
4-tert-butyltoluene	1.0 equivalent
Concentrated Nitric Acid	1.1 - 1.5 equivalents
Concentrated Sulfuric Acid	1.5 - 2.0 equivalents
Reaction Conditions	
Temperature	0 - 10 °C
Reaction Time	1 - 2 hours
Expected Products	
Major Product	4-tert-butyl-2-nitrotoluene
Minor Byproducts	Dinitrated products, oxidized byproducts
Regioselectivity	
4-tert-butyl-2-nitrotoluene	>95% (estimated)
Other isomers	<5% (estimated)
Yield	
Expected Yield	70 - 85% (estimated)

Experimental Workflow



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Caption: Experimental workflow for the nitration of 4-tert-butyltoluene.

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